
N-(5-chloropyridin-2-yl)-2-ethyl-N,5-dimethylpyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloropyridin-2-yl)-2-ethyl-N,5-dimethylpyrazole-3-carboxamide, also known as JNJ-42041935, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications.
作用機序
N-(5-chloropyridin-2-yl)-2-ethyl-N,5-dimethylpyrazole-3-carboxamide exerts its therapeutic effects by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is involved in the regulation of gene expression, and its overexpression has been implicated in various diseases, including cancer and inflammation. By inhibiting BRD4 activity, N-(5-chloropyridin-2-yl)-2-ethyl-N,5-dimethylpyrazole-3-carboxamide can reduce the expression of genes that promote disease progression and inflammation.
Biochemical and Physiological Effects:
N-(5-chloropyridin-2-yl)-2-ethyl-N,5-dimethylpyrazole-3-carboxamide has been shown to have several biochemical and physiological effects. It can reduce the expression of genes involved in cell proliferation, survival, and inflammation. It can also induce cell cycle arrest and apoptosis in cancer cells. In addition, N-(5-chloropyridin-2-yl)-2-ethyl-N,5-dimethylpyrazole-3-carboxamide can reduce the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases. It can also improve cognitive function and reduce neuroinflammation in neurological disorders.
実験室実験の利点と制限
N-(5-chloropyridin-2-yl)-2-ethyl-N,5-dimethylpyrazole-3-carboxamide has several advantages as a research tool. It is a potent and specific inhibitor of BRD4, which makes it an ideal tool for studying the role of BRD4 in disease development and progression. It is also a small molecule, which makes it easy to administer and manipulate in laboratory experiments. However, N-(5-chloropyridin-2-yl)-2-ethyl-N,5-dimethylpyrazole-3-carboxamide also has some limitations. It has poor solubility in water, which can make it difficult to administer in some experimental settings. It also has a short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for research on N-(5-chloropyridin-2-yl)-2-ethyl-N,5-dimethylpyrazole-3-carboxamide. One direction is to study its potential therapeutic applications in other diseases, such as autoimmune diseases and metabolic disorders. Another direction is to develop more potent and selective inhibitors of BRD4, which could have even greater therapeutic potential. Finally, research could focus on developing new formulations of N-(5-chloropyridin-2-yl)-2-ethyl-N,5-dimethylpyrazole-3-carboxamide that improve its solubility and half-life, which could enhance its effectiveness in experimental settings.
合成法
The synthesis of N-(5-chloropyridin-2-yl)-2-ethyl-N,5-dimethylpyrazole-3-carboxamide involves a multi-step process that includes the reaction of 2-chloropyridine with ethyl 2-methyl-3-oxobutanoate, followed by the reaction of the resulting compound with hydrazine hydrate. The final product is obtained by reacting the intermediate compound with methyl isobutyrate and chloroacetyl chloride.
科学的研究の応用
N-(5-chloropyridin-2-yl)-2-ethyl-N,5-dimethylpyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, it has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In inflammation, it has been shown to reduce the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases. In neurological disorders, it has been shown to improve cognitive function and reduce neuroinflammation.
特性
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-ethyl-N,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O/c1-4-18-11(7-9(2)16-18)13(19)17(3)12-6-5-10(14)8-15-12/h5-8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEQIPVMQKEFAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)N(C)C2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-2-ethyl-N,5-dimethylpyrazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide](/img/structure/B7594007.png)
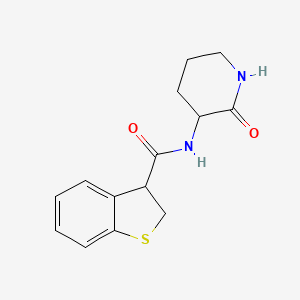
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1-benzothiophene-3-carboxamide](/img/structure/B7594021.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide](/img/structure/B7594025.png)
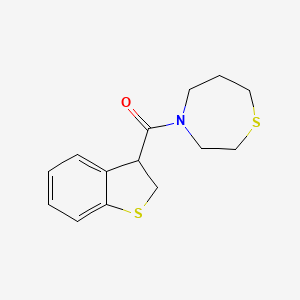

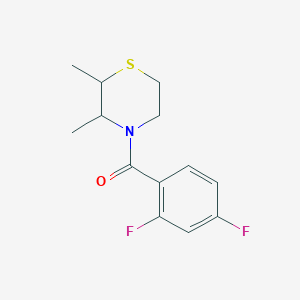

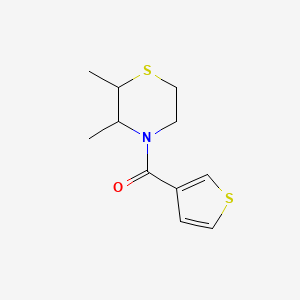
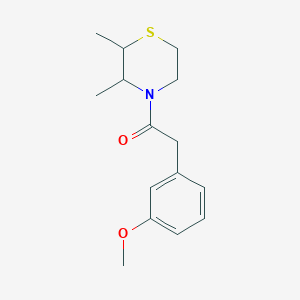
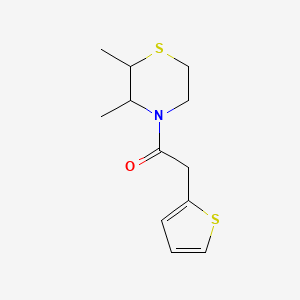
![(2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone](/img/structure/B7594065.png)
![(2,3-Dimethylthiomorpholin-4-yl)-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanone](/img/structure/B7594068.png)